molecular formula C21H14ClFN4O3 B2886241 3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-76-3

3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2886241
CAS No.: 899997-76-3
M. Wt: 424.82
InChI Key: WJGTUJBZEHMKOX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve multiple steps, each with different starting materials, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticonvulsant Activity

Research into compounds similar to the one has shown promising anticonvulsant activities. For example, the study of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, a class of compounds which shares a similar motif with the given chemical structure, demonstrated potent activity against maximal electroshock-induced seizures in rats, indicating the potential of such compounds in epilepsy treatment (Kelley et al., 1995).

Monoamine Oxidase Inhibition

Another study on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones found that these compounds showed significant inhibition of monoamine oxidase (MAO), a key enzyme related to neurodegenerative diseases. This suggests that derivatives of purine, similar to the compound of interest, might have applications in the treatment or management of conditions like Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Compounds bearing the 3-methyl-3,7-dihydro-purine-2,6-dione scaffold have been synthesized and evaluated for their inhibitory activities against DPP-IV, an enzyme relevant for the management of type 2 diabetes. This research indicates the versatility of purine derivatives in therapeutic applications beyond neurological disorders (Mo et al., 2015).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, or other mechanisms .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c1-25-18-17(26-11-16(30-20(26)24-18)12-6-3-2-4-7-12)19(28)27(21(25)29)10-13-14(22)8-5-9-15(13)23/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGTUJBZEHMKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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